molecular formula C15H16N2O3 B4444844 1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE

1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE

Cat. No.: B4444844
M. Wt: 272.30 g/mol
InChI Key: OMDSGKRSOIZGED-UHFFFAOYSA-N
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Description

1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride . This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:

Anisole+Acetyl chlorideAlCl3This compound\text{Anisole} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Anisole+Acetyl chlorideAlCl3​​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[4-ACETYL-1-(2-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE can be compared with similar compounds such as:

Properties

IUPAC Name

1-[3-acetyl-1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-14(10(2)18)15(11(3)19)16-17(9)12-7-5-6-8-13(12)20-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDSGKRSOIZGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2OC)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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